molecular formula C6H4N2O2 B14249798 CID 13928800 CAS No. 359864-19-0

CID 13928800

Cat. No.: B14249798
CAS No.: 359864-19-0
M. Wt: 136.11 g/mol
InChI Key: MQCLDCAWSTZQQM-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 13928800” is known as Epoxiconazole. It is a fungicide belonging to the triazole class, widely used in agriculture to protect crops from fungal diseases. Epoxiconazole is known for its effectiveness in controlling a broad spectrum of fungal pathogens, making it a valuable tool in modern agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

Epoxiconazole is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2,4-dichlorophenol with 1,2,4-triazole in the presence of a base to form the intermediate compound. This intermediate is then subjected to epoxidation using an oxidizing agent such as m-chloroperbenzoic acid to yield Epoxiconazole.

Industrial Production Methods

In industrial settings, the production of Epoxiconazole involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required purity standards. The use of advanced technologies and equipment helps in optimizing the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Epoxiconazole undergoes various chemical reactions, including:

    Oxidation: Epoxiconazole can be oxidized to form different metabolites.

    Reduction: It can undergo reduction reactions under specific conditions.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Epoxiconazole can lead to the formation of hydroxylated metabolites.

Scientific Research Applications

Epoxiconazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the mechanisms of triazole fungicides.

    Biology: Investigated for its effects on fungal cell membranes and enzyme inhibition.

    Medicine: Explored for potential antifungal therapies in clinical settings.

    Industry: Utilized in the development of new agricultural products and formulations.

Mechanism of Action

Epoxiconazole exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol production, Epoxiconazole compromises the integrity of the fungal cell membrane, leading to cell death. This mechanism targets the fungal cells specifically, making it an effective fungicide.

Comparison with Similar Compounds

Similar Compounds

    Tebuconazole: Another triazole fungicide with a similar mechanism of action.

    Propiconazole: Shares structural similarities and is used for similar agricultural purposes.

    Flutriafol: Also a triazole fungicide with comparable applications.

Uniqueness

Epoxiconazole is unique due to its high efficacy against a broad range of fungal pathogens and its relatively low toxicity to non-target organisms. Its specific mode of action and favorable environmental profile make it a preferred choice in many agricultural practices.

Properties

CAS No.

359864-19-0

Molecular Formula

C6H4N2O2

Molecular Weight

136.11 g/mol

InChI

InChI=1S/C6H4N2O2/c9-8(10)6-2-1-4-7-5-3-6/h1-3,5H

InChI Key

MQCLDCAWSTZQQM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C=CC=C1[N+](=O)[O-]

Origin of Product

United States

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